2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
The compound 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides synthesized for antimalarial drug discovery . Its core structure consists of a fused triazole-pyridine ring system, with a 4-chlorobenzyl substituent at position 2 and a thiomorpholinosulfonyl group at position 5. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from analogs with piperidine or morpholine sulfonamides. The synthesis follows General Procedure H, yielding a white solid with a melting point of 154–155 °C and molecular formula C₁₇H₁₇ClN₄O₃S₂ .
This compound was designed via virtual screening targeting falcipain-2, a protease critical in Plasmodium falciparum lifecycle .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQZMJYSQCEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group can be attached via a sulfonylation reaction using thiomorpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or thiomorpholinosulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The antimalarial study in synthesized multiple analogs with structural modifications at positions 2 and 6 (Table 1). Key differences include:
- Position 2 (benzyl group) : Substituents vary in halogenation (Cl, F) and substitution patterns (e.g., 3-methylbenzyl, 2-chloro-4-fluorobenzyl).
- Position 6 (sulfonamide group) : Thiomorpholine, piperidine, and 4-methylpiperidine sulfonamides alter electronic properties and hydrogen-bonding capacity.
Table 1: Comparison of Key Analogs
| Compound ID | Position 2 Substituent | Position 6 Substituent | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| 13f | 4-Chlorobenzyl | Piperidin-1-ylsulfonyl | 173–174 | C₁₈H₁₉ClN₄O₃S |
| 13i | 3-Fluorobenzyl | Thiomorpholinosulfonyl | 154–155 | C₁₇H₁₇FN₄O₃S₂ |
| 13j | 2-Chloro-4-fluorobenzyl | Thiomorpholinosulfonyl | Not reported | C₁₇H₁₅ClFN₄O₃S₂ |
| Target | 4-Chlorobenzyl | Thiomorpholinosulfonyl | 154–155 | C₁₇H₁₇ClN₄O₃S₂ |
The thiomorpholinosulfonyl group introduces sulfur atoms, which may enhance binding to metal ions in enzymatic targets compared to piperidine-based sulfonamides (e.g., 13f) .
Comparison with Non-Antimalarial Analogs
Pesticide Derivatives
Compounds like azafenidin (CAS 98-50-0) share the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core but feature dichlorophenyl and tetrahydrofuran substituents, leading to pesticidal rather than antimalarial activity . The target compound’s chlorobenzyl and sulfonamide groups likely reduce herbicidal effects, emphasizing the role of substituents in target specificity.
Pyridazine-Based Derivatives
and describe triazolo-pyridazine derivatives (e.g., 3-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine ). These compounds replace the pyridine ring with pyridazine, altering electronic distribution and binding kinetics. The target compound’s pyridine core may offer better metabolic stability compared to pyridazine analogs .
Computational Insights
Thiomorpholine’s sulfur atoms might coordinate with the protease’s catalytic cysteine, enhancing inhibition compared to oxygen-containing morpholine analogs .
Biological Activity
The compound 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one represents a significant area of research due to its potential biological activities, particularly in the fields of antimalarial and anticancer therapies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , characterized by a triazole ring fused with a pyridine structure. The presence of the thiomorpholinosulfonyl group enhances its pharmacological profile. The molecular formula is CHClNOS, which contributes to its solubility and interaction with biological targets.
Antimalarial Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit promising antimalarial properties. A study focused on a series of triazolo-pyridine sulfonamides demonstrated their ability to inhibit the enzyme falcipain-2 (FP-2), crucial for the life cycle of Plasmodium falciparum. The compound exhibited an IC value indicative of effective inhibition against this malaria-causing parasite .
Table 1: Antimalarial Activity Comparison
| Compound Name | Structure | IC (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Structure | TBD | FP-2 |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Structure | 2.24 | FP-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Structure | 4.98 | FP-2 |
Anticancer Activity
In addition to antimalarial effects, compounds similar to This compound have been investigated for anticancer properties. The compound's mechanism may involve the inhibition of specific kinases or other enzymes implicated in cancer cell proliferation .
The proposed mechanism for the biological activity includes:
- Enzyme Inhibition : Compounds inhibit critical enzymes such as FP-2 in malaria and various kinases in cancer.
- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Study 1: Antimalarial Efficacy
A study conducted by researchers at the University of Antwerp evaluated a series of triazolopyridine derivatives for their antimalarial activities. The results indicated that modifications on the thiomorpholinosulfonyl group significantly enhanced potency against P. falciparum .
Study 2: Anticancer Potential
Another investigation assessed various derivatives for anticancer activity against several cancer cell lines. Results showed that certain modifications led to improved selectivity and reduced toxicity profiles compared to existing treatments .
Q & A
Q. How is 2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one synthesized, and what analytical methods confirm its purity and structure?
Methodological Answer: The compound is synthesized via a multi-step procedure, often involving:
Condensation : Reaction of a hydrazine intermediate with a substituted pyridine derivative.
Oxidative Cyclization : Sodium hypochlorite (NaClO) in ethanol at room temperature promotes oxidative ring closure to form the [1,2,4]triazolo[4,3-a]pyridine core .
Sulfonylation : Introduction of the thiomorpholinosulfonyl group using thiomorpholine and sulfonylating agents under inert conditions .
Characterization Methods:
Q. What are the key structural features influencing reactivity and potential biological activity?
Methodological Answer:
- Triazolopyridine Core : The fused triazole-pyridine system provides π-stacking potential for target binding .
- Thiomorpholinosulfonyl Group : Enhances solubility and modulates electronic properties via sulfur’s electron-withdrawing effects .
- 4-Chlorobenzyl Substituent : The chloro group increases lipophilicity, potentially improving membrane permeability .
Structural Confirmation:
- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., analogous compounds show planar triazole rings with <5° deviation) .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict binding affinity, and what parameters ensure accuracy?
Methodological Answer:
- Grid Generation : Define a 20 ų box around the target protein’s active site.
- Scoring Function : Use the improved empirical scoring function in AutoDock Vina, which accounts for hydrophobic, hydrogen-bonding, and torsional effects .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability) .
Case Study : For antimalarial targets (e.g., PfDHFR), docking scores correlate with experimental IC50 values when protonation states and solvent effects are accounted for .
Q. What strategies resolve discrepancies between computational predictions and in vitro assay results?
Methodological Answer:
Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
Solubility Testing : Assess compound solubility in assay buffers; DMSO concentrations >1% may denature proteins .
Target Flexibility : Employ induced-fit docking to model conformational changes in the protein .
Example : If a compound shows high docking scores but low in vitro activity, re-evaluate the target’s flexibility or assay conditions (e.g., pH, cofactors) .
Q. How does the thiomorpholinosulfonyl group influence pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Assess via liver microsome assays (e.g., human/rat microsomes at 37°C).
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate drug-drug interaction risks.
Structural Impact : The sulfonyl group’s polarity reduces logP values, balancing solubility and membrane penetration .
Q. What challenges arise in achieving regioselectivity during triazolopyridine core synthesis?
Methodological Answer:
- Competitive Pathways : Oxidative cyclization may yield [1,2,4]triazolo[1,5-a]pyridine byproducts.
- Optimization :
- Temperature : Lower temperatures (0–25°C) favor the desired [4,3-a] isomer .
- Oxidant : NaClO minimizes side reactions vs. toxic alternatives like Cr(VI) salts .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
